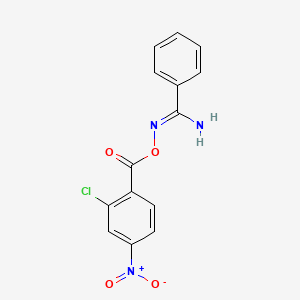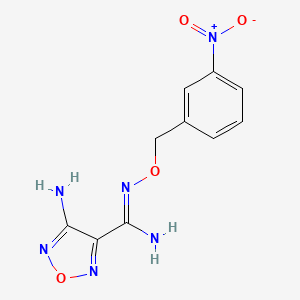
N'-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide is a chemical compound with the molecular formula C14H10ClN3O4 It is characterized by the presence of a chlorinated nitrobenzoyl group and a benzenecarboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with benzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenecarboximidamide derivatives.
Aplicaciones Científicas De Investigación
N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzenecarboximidamide moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(2-Chloro-4-nitrobenzoyl)oxy]-4-nitrobenzenecarboximidamide
- 3-bromo-N’-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide
Uniqueness
N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with molecular targets .
Propiedades
Fórmula molecular |
C14H10ClN3O4 |
|---|---|
Peso molecular |
319.70 g/mol |
Nombre IUPAC |
[(Z)-[amino(phenyl)methylidene]amino] 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C14H10ClN3O4/c15-12-8-10(18(20)21)6-7-11(12)14(19)22-17-13(16)9-4-2-1-3-5-9/h1-8H,(H2,16,17) |
Clave InChI |
DDDBFKIFBREQMA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)/N |
SMILES canónico |
C1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15284671.png)
![2-Hydroxy-3,5-diiodobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B15284674.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B15284680.png)
![7-[(2,4-dimethoxyphenyl)(8-hydroxy-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B15284687.png)
![N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide](/img/structure/B15284695.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15284700.png)
![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B15284708.png)
![2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15284718.png)

![1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B15284722.png)
![N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide](/img/structure/B15284725.png)
![6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione](/img/structure/B15284732.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B15284743.png)
